17,21-Dihydroxypregna-4,6-diene-3,20-dione
Overview
Description
17,21-Dihydroxypregna-4,6-diene-3,20-dione, also known as dehydroepiandrosterone (DHEA) is a steroid hormone produced in the adrenal cortex and gonads. It is the most abundant steroid hormone in the body and has been found to have a wide range of physiological and biochemical effects. DHEA is involved in the regulation of many metabolic processes, including the synthesis of testosterone and other androgens, the synthesis of estrogen and other estrogens, and the regulation of glucose and lipid metabolism. It has also been studied for its potential role in the prevention and treatment of a variety of diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 17,21-Dihydroxypregna-4,6-diene-3,20-dione involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.
Starting Materials
Progesterone, Sodium periodate, Sodium metaperiodate, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Acetone, Ethyl acetate, Wate
Reaction
Step 1: Progesterone is oxidized using sodium periodate to form 17-hydroxyprogesterone., Step 2: 17-hydroxyprogesterone is further oxidized using sodium metaperiodate to form 17,21-dihydroxyprogesterone., Step 3: The intermediate 17,21-dihydroxyprogesterone is reduced using sodium borohydride to form 17,21-dihydroxypregna-4,6-diene-3,20-dione., Step 4: The final product is purified using a combination of solvent extraction and recrystallization techniques.
Scientific Research Applications
DHEA has been studied extensively in both animal and human studies. It has been found to have anti-inflammatory, anti-oxidant, anti-aging, and neuroprotective effects. It has also been studied for its potential role in the prevention and treatment of a variety of diseases, including obesity, type 2 diabetes, cardiovascular disease, Alzheimer’s disease, and cancer.
Mechanism Of Action
DHEA has a wide range of effects on the body, including the regulation of glucose and lipid metabolism, the synthesis of testosterone and other androgens, and the synthesis of estrogen and other estrogens. It has also been found to have anti-inflammatory, anti-oxidant, anti-aging, and neuroprotective effects.
Biochemical And Physiological Effects
DHEA has been found to have a wide range of biochemical and physiological effects. It has been found to regulate glucose and lipid metabolism, to act as an anti-inflammatory, to act as an anti-oxidant, to act as an anti-aging agent, and to act as a neuroprotective agent. It has also been found to have a role in the synthesis of testosterone and other androgens, and to have a role in the synthesis of estrogen and other estrogens.
Advantages And Limitations For Lab Experiments
The advantages of using DHEA in laboratory experiments include its availability, its relatively low cost, and its wide range of effects on the body. The limitations include its short half-life, its potential to cause side effects, and its potential to interfere with other medications.
Future Directions
For research on DHEA include further investigation of its role in the prevention and treatment of a variety of diseases, including obesity, type 2 diabetes, cardiovascular disease, Alzheimer’s disease, and cancer. Other potential areas of research include further investigation of its biochemical and physiological effects, its potential to interact with other medications, and its potential to cause side effects. Additionally, further research into its synthesis, metabolism, and regulation is needed.
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWGBBOUUOQBP-OBQKJFGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280228 | |
Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17,21-Dihydroxypregna-4,6-diene-3,20-dione | |
CAS RN |
70081-51-5 | |
Record name | NSC16019 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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